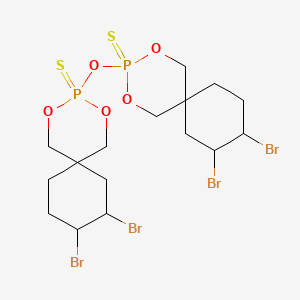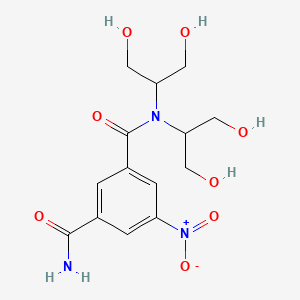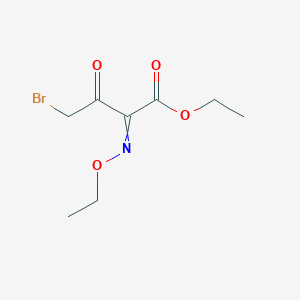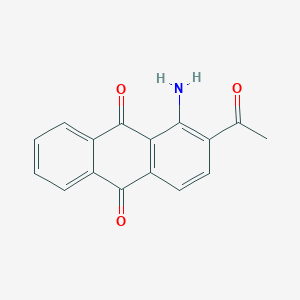![molecular formula C16H18N2O2S B14615845 (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-13-8](/img/structure/B14615845.png)
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate: is a chemical compound that features a pyridine ring, a phenyl group substituted with a propan-2-yl sulfanyl group, and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-methanol and 4-[(propan-2-yl)sulfanyl]phenyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: Pyridine-3-methanol is reacted with 4-[(propan-2-yl)sulfanyl]phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred for several hours until the formation of the desired carbamate is complete. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Electronics: Use in the synthesis of organic electronic materials.
作用機序
The mechanism of action of (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
- (Pyridin-2-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-4-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylthio)phenyl}carbamate
Comparison:
- Structural Differences: The position of the pyridine ring and the nature of the substituents on the phenyl ring can significantly influence the compound’s properties.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards various chemical reactions.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.
特性
CAS番号 |
58555-13-8 |
|---|---|
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC名 |
pyridin-3-ylmethyl N-(4-propan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(2)21-15-7-5-14(6-8-15)18-16(19)20-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChIキー |
AKJPURBNBUCQME-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)

![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)



![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


